molecular formula C24H21N3O3 B6120886 methyl 4-[3-[(E)-3-anilino-2-cyano-3-oxoprop-1-enyl]-2,5-dimethylpyrrol-1-yl]benzoate

methyl 4-[3-[(E)-3-anilino-2-cyano-3-oxoprop-1-enyl]-2,5-dimethylpyrrol-1-yl]benzoate

Cat. No.: B6120886
M. Wt: 399.4 g/mol
InChI Key: NWTGNTXBAOFASC-XSFVSMFZSA-N
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Description

Methyl 4-[3-[(E)-3-anilino-2-cyano-3-oxoprop-1-enyl]-2,5-dimethylpyrrol-1-yl]benzoate is an organic compound that belongs to the class of esters. This compound is characterized by a complex structure that includes a benzoate ester linked to a pyrrole ring, which is further substituted with an anilino group, a cyano group, and a ketone group. The presence of these functional groups makes this compound highly versatile and reactive, allowing it to participate in a variety of chemical reactions.

Preparation Methods

The synthesis of methyl 4-[3-[(E)-3-anilino-2-cyano-3-oxoprop-1-enyl]-2,5-dimethylpyrrol-1-yl]benzoate can be achieved through a multi-step process involving several key reactions:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a condensation reaction between a suitable diketone and an amine. This step typically involves heating the reactants in the presence of an acid catalyst.

    Introduction of the Anilino Group: The anilino group can be introduced through a nucleophilic substitution reaction, where an aniline derivative reacts with the pyrrole ring.

    Addition of the Cyano and Ketone Groups: The cyano and ketone groups can be added through a series of reactions involving nitriles and ketones. These reactions often require the use of strong bases or acids as catalysts.

    Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial production methods for this compound would likely involve optimizing these reactions for scale, including the use of continuous flow reactors and automated synthesis equipment to ensure high yields and purity.

Chemical Reactions Analysis

Methyl 4-[3-[(E)-3-anilino-2-cyano-3-oxoprop-1-enyl]-2,5-dimethylpyrrol-1-yl]benzoate can undergo a variety of chemical reactions due to the presence of multiple functional groups:

    Oxidation: The compound can be oxidized to form various products, depending on the oxidizing agent used. For example, oxidation with potassium permanganate can lead to the formation of carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Methyl 4-[3-[(E)-3-anilino-2-cyano-3-oxoprop-1-enyl]-2,5-dimethylpyrrol-1-yl]benzoate has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in organic synthesis, allowing for the creation of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: In biological research, this compound can be used as a probe to study enzyme activity and protein-ligand interactions. Its ability to interact with various biological targets makes it a valuable tool in drug discovery and development.

    Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its unique structure allows it to interact with specific molecular targets, making it a candidate for the development of new therapeutic agents.

    Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for use in various manufacturing processes.

Mechanism of Action

The mechanism of action of methyl 4-[3-[(E)-3-anilino-2-cyano-3-oxoprop-1-enyl]-2,5-dimethylpyrrol-1-yl]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This binding is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces. The presence of the cyano and ketone groups allows the compound to participate in nucleophilic and electrophilic reactions, further modulating its biological activity.

Comparison with Similar Compounds

Methyl 4-[3-[(E)-3-anilino-2-cyano-3-oxoprop-1-enyl]-2,5-dimethylpyrrol-1-yl]benzoate can be compared to other similar compounds, such as:

    Methyl Benzoate: While both compounds contain a benzoate ester, methyl benzoate lacks the additional functional groups present in the target compound, making it less versatile in terms of reactivity.

    Aniline Derivatives: Aniline derivatives share the anilino group but may lack the cyano, ketone, and ester groups, limiting their range of chemical reactions and applications.

    Pyrrole Derivatives: Pyrrole derivatives contain the pyrrole ring but may not have the same substitution pattern, affecting their chemical and biological properties.

The unique combination of functional groups in this compound sets it apart from these similar compounds, providing it with a distinct set of properties and applications.

Properties

IUPAC Name

methyl 4-[3-[(E)-3-anilino-2-cyano-3-oxoprop-1-enyl]-2,5-dimethylpyrrol-1-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O3/c1-16-13-19(14-20(15-25)23(28)26-21-7-5-4-6-8-21)17(2)27(16)22-11-9-18(10-12-22)24(29)30-3/h4-14H,1-3H3,(H,26,28)/b20-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWTGNTXBAOFASC-XSFVSMFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)C(=O)OC)C)C=C(C#N)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)C(=O)OC)C)/C=C(\C#N)/C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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